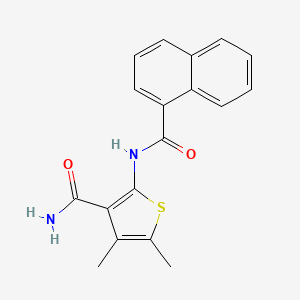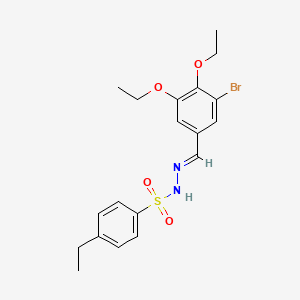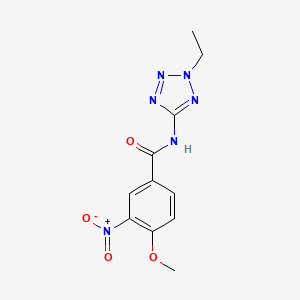![molecular formula C10H14N2O4S B5739492 ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate, commonly known as Methyl carbamate, is a chemical compound used extensively in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 225.24 g/mol. Methyl carbamate has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
作用機序
Methyl carbamate is a carbamate ester that can undergo hydrolysis in the presence of water to form 3-aminophenol and ethanol. The hydrolysis of Methyl carbamate is catalyzed by various enzymes, including esterases and amidases. The mechanism of action of Methyl carbamate involves the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Methyl carbamate has various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the body. Methyl carbamate has been shown to have anticholinesterase activity and has been used as a model compound for studying the mechanism of action of acetylcholinesterase inhibitors. Methyl carbamate has also been shown to have antitumor activity and has been used as a starting material for the synthesis of various anticancer agents.
実験室実験の利点と制限
Methyl carbamate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also readily available and relatively inexpensive. However, Methyl carbamate has some limitations, including its toxicity and potential health hazards. It is important to handle Methyl carbamate with care and to use appropriate protective equipment when working with this compound.
将来の方向性
There are several future directions for the research on Methyl carbamate. One direction is the development of new synthetic methods for the preparation of Methyl carbamate and its derivatives. Another direction is the exploration of the biological activity of Methyl carbamate and its derivatives, including their potential as anticancer agents. Further research is also needed to explore the mechanism of action of Methyl carbamate and its derivatives and their potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion:
Methyl carbamate is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis, high purity, and stability make it a valuable reagent for the synthesis of various compounds. The inhibition of acetylcholinesterase and butyrylcholinesterase by Methyl carbamate has made it a useful model compound for studying the mechanism of action of acetylcholinesterase inhibitors. Further research is needed to explore the potential applications of Methyl carbamate in various fields and to develop new synthetic methods for the preparation of Methyl carbamate and its derivatives.
合成法
Methyl carbamate can be synthesized by several methods, including the reaction of ethyl chloroformate with 3-aminophenyl methyl sulfone, the reaction of ethyl chloroformate with 3-aminophenol, and the reaction of ethyl chloroformate with 3-aminophenyl carbamate. The most commonly used method for synthesizing Methyl carbamate is the reaction of ethyl chloroformate with 3-aminophenyl methyl sulfone.
科学的研究の応用
Methyl carbamate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including carbamates, ureas, and amides. Methyl carbamate is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is used as a solvent for various reactions and as a catalyst for the synthesis of various compounds.
特性
IUPAC Name |
ethyl N-[3-(methanesulfonamido)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-10(13)11-8-5-4-6-9(7-8)12-17(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIXTFTEOYYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[3-(methanesulfonamido)phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)



![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)